molecular formula C8H11BrO3 B190165 Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate CAS No. 129306-05-4

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Cat. No. B190165
M. Wt: 235.07 g/mol
InChI Key: FCYVHOYOPMGATN-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is a chemical compound with the CAS Number: 129306-05-4 . It has a molecular weight of 235.08 .


Molecular Structure Analysis

The InChI code for Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate is 1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3 .

Scientific Research Applications

  • Enzyme Inhibition : Bromophenol derivatives with a cyclopropyl moiety, synthesized from reactions involving similar compounds, showed effective inhibition of enzymes such as carbonic anhydrase and acetylcholinesterase, which are significant in treating Alzheimer's, Parkinson's, and other diseases (Boztaş et al., 2019).

  • Synthesis of Cyclopropanecarboxylates : Efficient preparation of trans-3-alkyl- or -arylcyclopropanecarboxylates was achieved using methods involving bromoacetic acid, suggesting applications in synthetic chemistry (Vo, Eyermann, & Hodge, 1997).

  • Diradical Polymerization : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates diradical polymerization of acrylonitrile, which has implications in polymer science (Li, Willis, Padías, & Hall, 1991).

  • Cationic Polymerization : The same compound also initiates cationic polymerization of N-vinylcarbazole, again indicating its relevance in polymer chemistry (Li, Padías, & Hall, 1992).

  • Asymmetric Hydrogenation : Asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates was effective for synthesizing key intermediates used in antibacterial agents (Yao et al., 2011).

  • Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed significant antimicrobial and antioxidant activities, suggesting potential in medicinal chemistry (Raghavendra et al., 2016).

  • Ethylene Biosynthesis Research : Compounds such as 1-aminocyclopropane-1-carboxylic acid, closely related to the subject compound, have been used in the study of ethylene biosynthesis in plants, indicating its utility in plant biochemistry and physiology research (Hoffman, Yang, & McKeon, 1982).

properties

IUPAC Name

ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO3/c1-2-12-7(11)8(3-4-8)6(10)5-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYVHOYOPMGATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465834
Record name Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
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Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

CAS RN

129306-05-4
Record name Cyclopropanecarboxylic acid, 1-(2-bromoacetyl)-, ethyl ester
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Record name Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
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Synthesis routes and methods I

Procedure details

Ethyl 1-acetylcyclopropanecarboxylate (200 g, 1.28 mol) was dissolved in ethanol (1000 ml), and bromine (72.7 ml, 1.41 mol) was added dropwise while stirring and cooling with ice. After completion of dripping, the temperature of the reaction solution was raised to 30° C. and stirring was performed for 2 hours. After adding water (1000 ml) to the reaction solution while cooling with ice, it was concentrated under a reduced pressure was performed. After extracting the concentrate into ethyl acetate (750 ml×2), it was washed with a 10% aqueous sodium thiosulfate solution (500 ml×2) and saturated sodium bicarbonate water (500 ml×2) in that order and then dried over anhydrous sodium sulfate. After filtering and concentrating the filtrate under a reduced pressure, 291 g (97%) of the title compound was obtained as a yellow, oily substance.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
72.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

To a 100 mL of round-bottomed flask was added ethyl 1-acetylcyclo-propanecarboxylate (15.6 g, 100 mmol) and NBS solid (21.36 g, 120 mmol), followed by p-toluene sulfonic acid (1.9 g, 10 mmol). After stirring at rt for 8 hrs, the reaction mixture was extracted with diethyl ether (200 mL) and washed with 80 mL of water. The organic phase was then dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (1:30(v/v)EtOAc/n-hexane) to give the title compound as colorless oil (16.68 g, 71%).
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
21.36 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate
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Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Citations

For This Compound
1
Citations
Y Yao, W Fan, W Li, X Ma, L Zhu, X Xie… - The Journal of Organic …, 2011 - ACS Publications
Highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates in the presence of [RuCl(benzene)(S)-SunPhos]Cl was realized, and high …
Number of citations: 27 pubs.acs.org

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